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Executive Summary

Suzetrigine (VX-548), marketed as Journavx, represents a significant advancement in pain
management, being the first selective inhibitor of the voltage-gated sodium channel NaV1.8 to
receive FDA approval for the treatment of moderate to severe acute pain.[1] This novel, non-
opioid analgesic offers a peripherally restricted mechanism of action, thereby avoiding the
central nervous system side effects and addictive potential associated with traditional opioid
therapies.[2][3] This technical guide provides a comprehensive overview of suzetrigine,
detailing its mechanism of action, preclinical pharmacology, clinical efficacy, and safety profile.
It is intended to serve as a resource for researchers, scientists, and drug development
professionals interested in the therapeutic potential of selective NaV1.8 inhibition.

Introduction

The urgent need for effective and safe non-opioid analgesics is underscored by the ongoing
opioid crisis. Suzetrigine emerges as a first-in-class therapeutic agent that selectively targets
the NaV1.8 sodium channel, a genetically validated target for pain that is predominantly
expressed in peripheral pain-sensing neurons.[4][5] By inhibiting pain signal transmission at its
source, suzetrigine offers the potential for meaningful pain relief without the adverse effects
associated with centrally acting agents.[2][3]
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Mechanism of Action: Selective Inhibition of NaVv1.8

Suzetrigine's analgesic effect is derived from its potent and highly selective inhibition of the
NaV1.8 voltage-gated sodium channel.[4] These channels are critical for the generation and
propagation of action potentials in nociceptive (pain-sensing) neurons of the dorsal root ganglia
(DRG) and are largely absent from the central nervous system.[4][5]

Suzetrigine employs a novel allosteric mechanism, binding to the voltage-sensing domain 2
(VSD2) of the NaV1.8 channel.[4][6] This binding stabilizes the channel in a closed (resting)
state, resulting in tonic inhibition of the channel's activity.[4][6] This state-dependent inhibition is
a key feature of suzetrigine's action, effectively reducing neuronal hyperexcitability in
pathological pain states.
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Caption: Suzetrigine's peripheral mechanism of action.
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Preclinical Pharmacology
In Vitro Selectivity and Potency

Suzetrigine demonstrates exceptional selectivity for the human NaV1.8 channel. In vitro studies
have shown that it is over 31,000-fold more selective for NaV1.8 compared to other NaV
channel subtypes and has been tested against a panel of over 180 other molecular targets with
no significant off-target activity.[4] This high selectivity minimizes the risk of adverse effects
related to the inhibition of other sodium channels, such as those in the heart (NaV1.5) or

central nervous system.[1]

Table 1: In Vitro Potency of Suzetrigine Across Species

Species IC50 (nM)
Human 0.68
Monkey 0.75

Rat 56

Data sourced from in vitro assays in dorsal root ganglion (DRG) neurons.[1]

Animal Models of Pain

Due to the significant species-dependent differences in potency, with rodents being
approximately 80-fold less sensitive than humans, preclinical efficacy studies in traditional
rodent models were not fully predictive of clinical activity.[1] However, studies in mice have
demonstrated the analgesic potential of suzetrigine. Intraperitoneal administration of
suzetrigine has been shown to:

¢ Reduce nocifensive behaviors in the formalin test.

o Attenuate thermal hypersensitivity in the Complete Freund's Adjuvant (CFA)-induced

inflammatory pain model.

» Reverse mechanical hyperalgesia in a partial sciatic nerve injury-induced neuropathy model.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39775738/
https://www.mdpi.com/1422-0067/26/20/9865
https://www.mdpi.com/1422-0067/26/20/9865
https://www.mdpi.com/1422-0067/26/20/9865
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Importantly, no tolerance to the analgesic effect was observed with repeated dosing in these
models.

Experimental Protocols
In Vitro Electrophysiology

o Objective: To determine the potency and selectivity of suzetrigine on human NaV channels.
o Methodology:

o Cell Lines: Human Embryonic Kidney (HEK), Chinese Hamster Ovary (CHO), or rodent
neuroblastoma fusion (ND7/23) cells stably or transiently expressing recombinant human
NaV channel subtypes (NaV1.1-NaV1.8).[7]

o Technique: Automated whole-cell patch-clamp electrophysiology (e.g., Sophion Q-Patch,
lonWorks).[7] Manual patch-clamp recordings on dissociated primary DRG neurons were
also performed.[8]

o Voltage Protocols: To assess state-dependent inhibition, various voltage clamp protocols
were employed. For tonic inhibition of the closed state, a simple voltage pulse from a
holding potential of -90 mV to a depolarizing potential of +20 mV was used.[8] To simulate
physiological conditions, action potential waveforms recorded from human DRG neurons
were used as voltage commands at varying frequencies (1, 5, and 10 Hz).[5]

» Data Analysis: Concentration-response curves were generated to calculate the IC50 values
(the concentration of suzetrigine that causes 50% inhibition of the sodium current).

Workflow for in vitro electrophysiology.
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Caption: Workflow for in vitro electrophysiology.

Radioligand Binding Assay

Objective: To confirm the direct binding of suzetrigine to the NaV1.8 channel.
Methodology:
o Radioligand: Radiolabeled suzetrigine was used.[5]

o Tissue Preparation: Membranes from cells expressing the NaV1.8 channel or purified
protein of the VSD2 domain were prepared.

o Assay: Competition binding assays were performed by incubating the membranes with the
radioligand in the presence of increasing concentrations of unlabeled suzetrigine.

o Detection: The amount of bound radioactivity was measured.

Data Analysis: Specific binding was plotted against the concentration of the unlabeled
suzetrigine, and the data were fitted to a one-site-specific binding model using software such
as GraphPad Prism to determine the dissociation constant (Kd).[5]

Animal Models of Pain

Objective: To evaluate the in vivo analgesic efficacy of suzetrigine.
Models:

o Formalin Test (Mice): A dilute solution of formalin is injected into the paw, inducing a
biphasic nocifensive response (licking, biting). The duration of these behaviors is
guantified in an early (acute) phase and a late (inflammatory) phase.

o Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia (Rats/Mice): CFA is
injected into the paw, causing localized inflammation and a reduced threshold to thermal
stimuli. Paw withdrawal latency to a heat source is measured.

o Partial Sciatic Nerve Ligation (PSNL) (Rats/Mice): A portion of the sciatic nerve is ligated,
leading to mechanical allodynia (pain in response to a non-painful stimulus). The paw
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withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) is assessed.[9]

o Drug Administration: Suzetrigine or vehicle was typically administered intraperitoneally.

Clinical Development

Suzetrigine has undergone extensive clinical evaluation in Phase Il and Phase Il trials for the
treatment of moderate to severe acute pain.

Phase lll Clinical Trials for Acute Pain

Two pivotal, randomized, double-blind, placebo- and active-controlled Phase Il trials were
conducted in patients with moderate to severe acute pain following abdominoplasty and
bunionectomy.[10]

e Study Design:

o Population: Adults with a pain score of 24 on an 11-point Numeric Pain Rating Scale
(NPRS).[10]

o Intervention:
» Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.[10]
» Placebo.[10]
» Active Comparator: Hydrocodone/acetaminophen (5 mg/325 mg) every 6 hours.[10]

o Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours
(SPID48) compared to placebo.[10]

o Key Secondary Endpoints: SPID48 for suzetrigine versus the active comparator, and time
to meaningful pain relief compared to placebo.[10]
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Caption: Phase Il clinical trial design for acute pain.

Clinical Efficacy

In both Phase Il trials, suzetrigine met the primary endpoint, demonstrating a statistically
significant and clinically meaningful reduction in pain compared to placebo.[10]

Table 2: Phase Il Efficacy Results (SPID48)

Suzetrigine vs.

. 95% Confidence
Trial Placebo (LS Mean p-value
. Interval
Difference)
Abdominoplasty 48.4 (33.6, 63.1) <0.0001
Bunionectomy 29.3 (14.0, 44.6) 0.0002
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SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS: Least
Squares.[10]

Suzetrigine also demonstrated a more rapid onset of meaningful pain relief compared to
placebo.[10] However, the trials did not meet the key secondary endpoint of superiority to the
hydrocodone/acetaminophen combination on the SPID48 measure.[10]

Safety and Tolerability

Across the Phase Il program, suzetrigine was generally safe and well-tolerated.[11] The most
common adverse events were mild to moderate and included nausea, constipation, headache,
and dizziness.[6] Importantly, there was no evidence of the serious adverse effects associated
with opioids, such as respiratory depression, and no signs of addictive potential.[5] In the two
randomized controlled trials, the incidence of adverse events in the suzetrigine arm was lower
than in the placebo arm.[12]

Table 3: Common Adverse Events (Incidence =1% in Pooled Phase 2-3 Trials)

Adverse Event Incidence (%)
Pruritus 2.1
Muscle Spasms 1.3
CPK Elevation 1.1
Rash 11

CPK: Creatine Phosphokinase.[13]

Pharmacokinetics

Table 4: Key Pharmacokinetic Parameters of Suzetrigine
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Parameter Value

Time to Peak Plasma Concentration (Tmax) ~3 hours (fasting)

Effective Half-life (t1/2) ~23.6 hours

Protein Binding >99%

Volume of Distribution (Vd) ~495 L

Metabolism Primarily hepatic via CYP3A enzymes
Excretion ~50% in feces, ~44% in urine (as metabolites)

Data sourced from preclinical and clinical studies.[2][13]

Suzetrigine is a substrate and inducer of CYP3A4, indicating a potential for drug-drug
interactions.[14] Co-administration with strong CYP3A inhibitors is contraindicated, and caution
is advised when used with moderate CYP3A inhibitors.[14]

Conclusion

Suzetrigine is a novel, non-opioid analgesic that offers a targeted and peripherally restricted
mechanism of action for the treatment of moderate to severe acute pain. Its high selectivity for
the NaV1.8 sodium channel translates into a favorable safety and tolerability profile, notably
lacking the central nervous system side effects and addictive potential of opioids. Clinical trials
have demonstrated its efficacy in reducing acute pain, positioning it as a valuable new option in
the pain management armamentarium. Further research is ongoing to explore its utility in other
pain conditions and as part of multimodal analgesic regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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